molecular formula C11H16N2O4 B2431682 5-Ethoxycarbonyl-1-(2-methylpropyl)pyrazole-3-carboxylic acid CAS No. 1946817-08-8

5-Ethoxycarbonyl-1-(2-methylpropyl)pyrazole-3-carboxylic acid

Cat. No.: B2431682
CAS No.: 1946817-08-8
M. Wt: 240.259
InChI Key: BBUCEGALVNPCJK-UHFFFAOYSA-N
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Description

5-Ethoxycarbonyl-1-(2-methylpropyl)pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with ethoxycarbonyl and 2-methylpropyl groups. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxycarbonyl-1-(2-methylpropyl)pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the preparation of intermediate compounds followed by cyclization and functional group modifications to achieve the desired product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxycarbonyl-1-(2-methylpropyl)pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethoxycarbonyl-1-(2-methylpropyl)pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Ethoxycarbonyl-1-(2-methylpropyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism .

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-1H-pyrazole-3-carboxylic acid ethyl ester: Similar structure with an acetyl group instead of the ethoxycarbonyl group.

    3-Ethoxycarbonyl-5-acetylpyrazole: Another pyrazole derivative with different substituents.

Uniqueness

5-Ethoxycarbonyl-1-(2-methylpropyl)pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-ethoxycarbonyl-1-(2-methylpropyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-4-17-11(16)9-5-8(10(14)15)12-13(9)6-7(2)3/h5,7H,4,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUCEGALVNPCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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